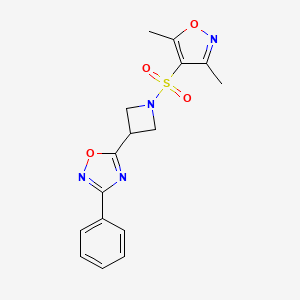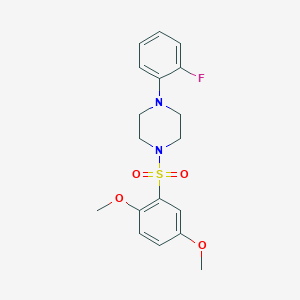![molecular formula C13H15N3O B2524579 5-メチル-2-モルホリノ[1,6]ナフチリジン CAS No. 478049-38-6](/img/structure/B2524579.png)
5-メチル-2-モルホリノ[1,6]ナフチリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-morpholino[1,6]naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms, with a morpholine group attached to the second position and a methyl group at the fifth position.
科学的研究の応用
5-Methyl-2-morpholino[1,6]naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-morpholino[1,6]naphthyridine typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the morpholine group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 5-Methyl-2-morpholino[1,6]naphthyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-Methyl-2-morpholino[1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate in solvents such as DMF or acetonitrile.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives with different functional groups.
作用機序
The mechanism of action of 5-Methyl-2-morpholino[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit the activity of certain enzymes, thereby affecting cellular processes like DNA replication and protein synthesis. Additionally, it can bind to receptors on the cell surface, triggering signaling cascades that result in therapeutic effects .
類似化合物との比較
Similar Compounds
2,7-Naphthyridines: These compounds have similar structural features but differ in the position of nitrogen atoms and substituents.
1,5-Naphthyridines: Another class of naphthyridines with different biological activities and applications.
Morpholino-thieno[2,3-c][2,7]naphthyridines: Compounds with a thieno ring fused to the naphthyridine core, exhibiting unique biological properties.
Uniqueness
5-Methyl-2-morpholino[1,6]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
4-(5-methyl-1,6-naphthyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-11-2-3-13(15-12(11)4-5-14-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJHFAISINHPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)



![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2524510.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)

![N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2524518.png)
